![molecular formula C19H24N4O4 B2639207 叔丁基{[3-(1-苄基-5-氧代吡咯烷-3-基)-1,2,4-恶二唑-5-基]甲基}氨基甲酸酯 CAS No. 1823801-13-3](/img/structure/B2639207.png)

叔丁基{[3-(1-苄基-5-氧代吡咯烷-3-基)-1,2,4-恶二唑-5-基]甲基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

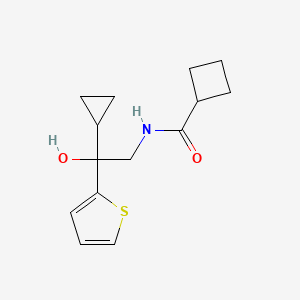

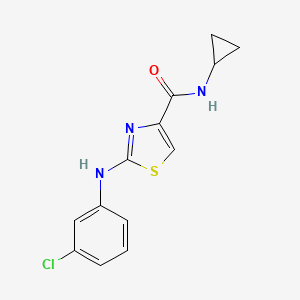

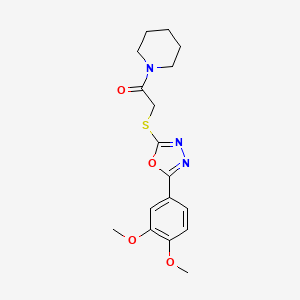

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性

合成和抗肿瘤活性

合成了新型生物活性 1,2,4-恶二唑天然产物类似物,包括带有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的化合物。这些类似物在体外对一组细胞系进行了抗肿瘤活性测试,在某些情况下由于其显着的效力而显示出作为癌症治疗剂的潜力 (Maftei 等,2013)。

晶体结构和分子相互作用

氨基甲酸酯衍生物的研究揭示了晶体堆积和分子相互作用的见解,突出了强弱氢键在将分子组装成三维结构中的作用 (Das 等,2016)。

有机电子材料的发光材料

对恶二唑取代咔唑衍生物的研究集中在其在有机发光二极管 (OLED) 中的应用,表明它们可用作三重态发射体的宿主材料。合成的化合物以其光物理性质和器件效率为特征,为未来的有机电子显示出有希望的结果 (Guan 等,2006)。

代谢和药代动力学研究

检查了一种新型二肽基肽酶-4 抑制剂的代谢,揭示了通过羟基化和羰基还原形成代谢物。这项研究有助于了解相关化合物的代谢途径和潜在的药代动力学特征 (Yoo 等,2008)。

作用机制

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

is a carbamate derivative. Carbamates are often used in medicinal chemistry due to their bioisosteric similarity to amides, which are common in biologically active compounds . They can act as prodrugs, being metabolized in the body to release active compounds .

The 1,2,4-oxadiazole ring in the compound is a heterocyclic aromatic ring. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. It is often involved in binding to biological targets, contributing to the bioactivity of the compound .

The benzyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes and reach its target .

生化分析

Biochemical Properties

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its potential therapeutic effects.

Cellular Effects

The effects of Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated potent activities against HeLa and A549 cell lines, indicating its potential as an antitumor agent .

Molecular Mechanism

At the molecular level, Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate exerts its effects through specific binding interactions with biomolecules. It forms weak classical intermolecular N—H⋯O hydrogen bonds, contributing to the stabilization of its crystal packing . These interactions are essential for its enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, ensuring its efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Understanding these threshold effects is crucial for determining its safe and effective dosage .

Metabolic Pathways

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the oxidation of the tert-butyl side chain forms metabolites that are further processed through sulfation and other pathways .

Transport and Distribution

The transport and distribution of Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, ensuring its precise action within the cell .

属性

IUPAC Name |

tert-butyl N-[[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-19(2,3)26-18(25)20-10-15-21-17(22-27-15)14-9-16(24)23(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTCBHLITRQOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)

![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)